molecular formula C11H12F4N2O2 B12109235 Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- CAS No. 1152591-60-0

Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)-

Cat. No.: B12109235
CAS No.: 1152591-60-0
M. Wt: 280.22 g/mol
InChI Key: PZCGSOHLNMXEQS-UHFFFAOYSA-N
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Description

Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamide group attached to a 4-aminophenyl ring, which is further substituted with a 2-(2,2,3,3-tetrafluoropropoxy) group. The unique structural features of this compound make it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- typically involves the following steps:

    Formation of the 4-aminophenyl intermediate: This can be achieved through nitration of aniline followed by reduction.

    Introduction of the acetamide group: The 4-aminophenyl intermediate is then reacted with acetic anhydride or acetyl chloride under basic conditions to form the acetamide derivative.

    Attachment of the tetrafluoropropoxy group: The final step involves the reaction of the acetamide derivative with a suitable fluorinated alkylating agent under controlled conditions to introduce the 2-(2,2,3,3-tetrafluoropropoxy) group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Could be used in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated group may enhance its binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-aminophenyl)-: Lacks the fluorinated alkyl group.

    Acetamide, N-(4-nitrophenyl)-: Contains a nitro group instead of an amino group.

    Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluorobutoxy)-: Similar structure with a different fluorinated alkyl group.

Uniqueness

The presence of the 2-(2,2,3,3-tetrafluoropropoxy) group in Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)- imparts unique chemical and physical properties, such as increased lipophilicity and potential for enhanced biological activity.

Properties

CAS No.

1152591-60-0

Molecular Formula

C11H12F4N2O2

Molecular Weight

280.22 g/mol

IUPAC Name

N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)acetamide

InChI

InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-9(18)17-8-3-1-7(16)2-4-8/h1-4,10H,5-6,16H2,(H,17,18)

InChI Key

PZCGSOHLNMXEQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)COCC(C(F)F)(F)F

Origin of Product

United States

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